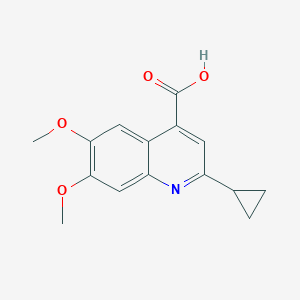
2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are widely recognized for their biological activities and are used in various fields such as medicine, chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with cyclopropyl cyanide, followed by hydrolysis . The reaction conditions often involve the use of strong bases like sodium hydroxide and heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted cyclocondensation and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
- 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic Acid
- N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
Comparison: 2-Cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic Acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different levels of antimicrobial activity and selectivity towards various molecular targets .
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2-cyclopropyl-6,7-dimethoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-19-13-6-9-10(15(17)18)5-11(8-3-4-8)16-12(9)7-14(13)20-2/h5-8H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
VFUXMUJXMZCCSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















